Tiocol 54

Cytotoxicity Multidrug resistance Breast cancer

Tiocol 54, chemically designated as IDN-5404 (CAS 361169-05-3), is a dimeric N-deacetylthiocolchicinoid derivative that functions as a microtubule-destabilizing agent and a topoisomerase I inhibitor. Unlike monomeric colchicine-site binders, this compound was specifically selected for its retained activity in cisplatin-resistant and topotecan-resistant ovarian carcinoma sublines.

Molecular Formula C44H49N3O10S2
Molecular Weight 844.0 g/mol
CAS No. 361169-05-3
Cat. No. B12786427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiocol 54
CAS361169-05-3
Molecular FormulaC44H49N3O10S2
Molecular Weight844.0 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)CCNC(=O)NC4CCC5=CC(=C(C(=C5C6=CC=C(C(=O)C=C46)SC)OC)OC)OC)OC)OC
InChIInChI=1S/C44H49N3O10S2/c1-52-33-19-23-9-13-29(27-21-31(48)35(58-7)15-11-25(27)38(23)42(56-5)40(33)54-3)46-37(50)17-18-45-44(51)47-30-14-10-24-20-34(53-2)41(55-4)43(57-6)39(24)26-12-16-36(59-8)32(49)22-28(26)30/h11-12,15-16,19-22,29-30H,9-10,13-14,17-18H2,1-8H3,(H,46,50)(H2,45,47,51)/t29-,30-/m0/s1
InChIKeyKFSQWRCNSHKOCW-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiocol 54 (IDN-5404): Procurement-Ready Overview of a Dual-Mechanism Thiocolchicine Dimer for Antitumor Research


Tiocol 54, chemically designated as IDN-5404 (CAS 361169-05-3), is a dimeric N-deacetylthiocolchicinoid derivative that functions as a microtubule-destabilizing agent and a topoisomerase I inhibitor [1]. Unlike monomeric colchicine-site binders, this compound was specifically selected for its retained activity in cisplatin-resistant and topotecan-resistant ovarian carcinoma sublines [2]. IDN-5404 is the active pharmaceutical ingredient in the nanoparticle albumin-bound formulation nab-5404 (also known as ABI-011), which has been evaluated in preclinical xenograft models and advanced to early-phase clinical trials for solid tumors [3].

Tiocol 54 (IDN-5404): Why Generic Thiocolchicine Analogs Cannot Substitute This Dimeric Agent


Monomeric thiocolchicine analogs (e.g., thiocolchicoside, N-deacetylthiocolchicine) and single-target microtubule inhibitors lack the dual tubulin–topoisomerase I inhibitory mechanism that defines IDN-5404 [1]. Crucially, thiocolchicine dimers—but not monomeric thiocolchicine—inhibit topoisomerase I via a mechanism distinct from camptothecin, interfering with enzyme–DNA binding rather than stabilizing cleavable complexes [1]. This dual pharmacology underpins IDN-5404's ability to overcome P-glycoprotein-mediated multidrug resistance and cisplatin resistance, properties absent from colchicine, Vinca alkaloids, and simpler thiocolchicine derivatives [2]. Substituting a generic thiocolchicine or colchicine analog would forfeit the topoisomerase I component and the associated activity in resistant tumor populations, making the dimeric structure a non-negotiable requirement for the reported efficacy profile.

Tiocol 54 (IDN-5404): Quantitative Differentiation Evidence Against Closest Comparators and In-Class Candidates


Head-to-Head Cytotoxicity: IDN-5404 vs. Colchicine in Drug-Sensitive and Pgp-Expressing Multidrug-Resistant Breast Cancer Cells

In a direct head-to-head comparison using the MCF7-S (drug-sensitive) and MCF7-R (Pgp-overexpressing, multidrug-resistant) human breast carcinoma cell lines, IDN-5404 demonstrated superior potency and a narrower resistance index compared to the parent monomer colchicine [1]. IDN-5404 yielded IC50 values of 1.7 ± 0.1 nM (MCF7-S) and 40 ± 3.8 nM (MCF7-R), representing a 23.5-fold resistance ratio. By contrast, colchicine exhibited IC50 values of 3.9 ± 0.2 nM (MCF7-S) and 66 ± 8.6 nM (MCF7-R), a 16.9-fold resistance ratio [1]. While colchicine showed higher absolute resistance, IDN-5404 was 2.3-fold more potent in the sensitive line and 1.65-fold more potent in the resistant line, indicating that the dimeric structure partially overcomes Pgp-mediated efflux that limits colchicine's utility [1].

Cytotoxicity Multidrug resistance Breast cancer

Head-to-Head In Vivo Antitumor Activity: nab-5404 vs. nab-5676 vs. CA4P in HT29 Colon Carcinoma Xenograft

In a head-to-head preclinical comparison using the HT29 human colon carcinoma xenograft model, nab-5404 (the albumin-bound formulation of IDN-5404) demonstrated significantly superior tumor regression compared to its close structural analog nab-5676 and the reference vascular disrupting agent combretastatin A4 phosphate (CA4P) [1]. At dose levels of 30 mg/kg and 40 mg/kg (q3dx4 schedule), nab-5404 induced significantly greater tumor regression than nab-5676 (p=0.02 and p=0.0001, respectively) [1]. CA4P, tested at its reported maximum tolerated dose of 200 mg/kg (qdx4), was inactive in this tumor model [1]. In vitro, nab-5404 inhibited microtubule disintegration with an IC50 of 0.06 µg/mL, which was 2-fold more potent than nab-5676 (IC50 = 0.12 µg/mL) [1].

Xenograft efficacy Vascular disruption Colon cancer

Curative Potential in Ovarian Xenograft: nab-5404 Complete Tumor Regression and Long-Term Survival

In the A121 human ovarian tumor xenograft model, nab-5404 achieved complete tumor regressions and long-term survival (LTS) outcomes, a curative-level endpoint rarely reported for microtubule-targeting agents [1]. At a dose of 24 mg/kg administered intravenously once daily for 5 days (qd × 5), nab-5404 produced complete regressions in 5 of 5 treated mice, with all five becoming long-term survivors with no evidence of tumor [1]. On an intermittent weekly schedule (q7d × 3), 50 mg/kg resulted in 4 of 4 LTS [1]. This contrasts with colchicine, which is not utilized as an in vivo antitumor agent due to its narrow therapeutic index and systemic toxicity [1].

Ovarian cancer Xenograft Long-term survival

Vascular Disrupting Activity: Rapid Vessel Collapse Within 30 Minutes Quantified in Quail CAM Assay

nab-5404 demonstrated rapid vascular disrupting activity (VDA) in the quail chorioallantoic membrane (CAM) assay, with blood vessel collapse observed within 30 minutes of exposure at concentrations of 4–16 µg/mL [1]. In the standard chick CAM assay, nab-5404 inhibited embryonic angiogenesis by over 90% at 5 µg/CAM without affecting embryo viability [1]. This dual anti-angiogenic and vascular disrupting profile is a class-level distinguishing feature of thiocolchicine dimers, differentiating them from pure microtubule inhibitors like colchicine and Vinca alkaloids, which lack acute VDA [1].

Vascular disruption Angiogenesis CAM assay

Combination Synergy: nab-5404 Plus nab-Paclitaxel Achieves >99% Tumor Growth Inhibition via Sequence-Dependent Potentiation

In the MX-1 breast cancer xenograft model, the combination of nab-5404 with nab-paclitaxel (Abraxane) demonstrated sequence-dependent synergistic antitumor activity [1]. When nab-5404 (20 mg/kg, q4dx3) was administered 24 hours before Abraxane (5 mg/kg, q4dx3), the combination produced tumor growth inhibition (TGI) exceeding 99% [1]. Concurrent administration yielded 88% TGI, while nab-5404 administered 24 hours after Abraxane resulted in 72% TGI [1]. As monotherapy, nab-5404 at 30 mg/kg (q3dx4) achieved 65% TGI, and the combination with Abraxane increased this to 76% TGI in MX-1 tumors [1]. The microtubule-destabilizing activity of nab-5404 potentiates the cytotoxic effects of the microtubule-stabilizing agent nab-paclitaxel, a pharmacologic complementarity not achievable with two agents sharing the same microtubule mechanism [1].

Combination therapy Tumor growth inhibition Sequence dependence

Amorphous Form Solubility Advantage: Enabling IV Formulation and Eliminating Toxic Residual Solvents

The amorphous form of IDN-5404, characterized by a glass transition with onset at 186.9°C and endset at 194.5°C (DSC, 10°C/min heating rate) and an endothermic signal between 185.4°C and 195.4°C (TG/DTA), exhibits significantly higher aqueous solubility than any crystalline form (including EtOAc and EtOH solvates) described in the original synthetic patent EP 1263719 [1]. The improved solubility enables preparation of injectable formulations suitable for intravenous administration [1]. Furthermore, the amorphous form is free of toxic residual solvents (dichloromethane, hexane) that contaminate crystalline solvate forms, containing only DMSO (Class 3, low toxicity) as a residual solvent [1].

Solid-state chemistry Formulation Amorphous

Tiocol 54 (IDN-5404): High-Impact Research and Industrial Application Scenarios Rooted in Quantitative Differentiation Evidence


Overcoming Multidrug Resistance in Pgp-Overexpressing Breast Cancer Models

Researchers investigating mechanisms of multidrug resistance (MDR) in breast cancer can deploy IDN-5404 as a tool compound that retains nanomolar potency (IC50 = 40 nM) in Pgp-overexpressing MCF7-R cells, whereas colchicine loses activity (IC50 = 66 nM) [1]. The 1.65-fold potency advantage in the resistant line, coupled with the dual tubulin–topoisomerase I mechanism, makes IDN-5404 particularly suitable for experimental designs comparing MDR reversal strategies or evaluating the contribution of topoisomerase I inhibition to overcoming Pgp-mediated efflux [1].

Preclinical Xenograft Studies Requiring Curative Endpoints in Ovarian Cancer

For oncology programs seeking complete tumor regression rather than mere growth delay, nab-5404 (the albumin-bound formulation) has demonstrated 100% long-term survival rates in the A121 ovarian xenograft model at 24 mg/kg IV qd × 5 [1]. This curative-level efficacy, which is not achieved by colchicine, Vinca alkaloids, or CA4P, positions IDN-5404 as the agent of choice for xenograft studies where the experimental endpoint is cure rather than tumor growth inhibition [1].

Tumor Vascular Disruption Studies Requiring Rapid Onset and Confirmed In Vivo Activity

Investigators studying the kinetics of tumor vascular collapse can utilize nab-5404, which induces visible blood vessel disruption within 30 minutes in the quail CAM assay at 4–16 µg/mL and inhibits angiogenesis by >90% at 5 µg/CAM [1]. Unlike CA4P, which lacks antitumor activity in the HT29 model at its MTD, nab-5404 combines rapid VDA with potent tumor regression, making it the preferred agent for studies correlating vascular disruption kinetics with downstream antitumor efficacy [2].

Taxane Combination Regimens: Optimizing Sequence-Dependent Synergy for Near-Complete Tumor Suppression

Preclinical development programs evaluating microtubule-destabilizing/microtubule-stabilizing agent combinations can leverage the demonstrated sequence dependence of nab-5404 + nab-paclitaxel, where administering nab-5404 24 hours before nab-paclitaxel yields >99% tumor growth inhibition in MX-1 breast cancer xenografts [1]. This near-complete tumor suppression, which drops to 72% when the sequence is reversed, provides a clear experimental rationale for scheduling optimization studies and positions IDN-5404 as a uniquely effective taxane partner [1].

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